Sodium hydroxymethanesulfinate hydrate
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Overview
Description
Sodium hydroxymethanesulfinate hydrate, also known as sodium formaldehydesulfoxylate, is a versatile chemical compound with the molecular formula CH3NaO3S · 2H2O. It is commonly used in various fields due to its reducing properties and stability in alkaline environments. This compound is highly soluble in water, forming a clear, colorless solution .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hydroxymethanesulfinate hydrate can be synthesized from sodium dithionite and formaldehyde in water. The reaction proceeds as follows: [ \text{Na}_2\text{S}_2\text{O}_4 + 2 \text{CH}_2\text{O} + \text{H}_2\text{O} \rightarrow \text{HO-CH}_2\text{SO}_3\text{Na} + \text{HO-CH}_2\text{SO}_2\text{Na} ] This reaction is quantitative, meaning it proceeds to completion, making it easier to handle and less sensitive to oxygen .
Industrial Production Methods: In industrial settings, this compound is produced by reacting sodium dithionite with formaldehyde under controlled conditions. The reaction mixture is then purified and crystallized to obtain the dihydrate form .
Types of Reactions:
Debromination: It is used for the debromination of vicinal dibromoalkanes.
Reductive Dehalogenation: It facilitates the reductive dehalogenation of aldehydes and ketones.
Common Reagents and Conditions:
Reagents: this compound itself is the primary reagent.
Conditions: The reactions typically occur in aqueous solutions, often under mild conditions to prevent decomposition.
Major Products:
Alcohols: From the reduction of carbonyl compounds.
Sulfones and Sultines: From reactions involving the SO2-2 anion source.
Scientific Research Applications
Sodium hydroxymethanesulfinate hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium hydroxymethanesulfinate hydrate involves the transfer of a hydride ion (H-) to the target molecule. This transfer reduces the target molecule, converting carbonyl groups to hydroxyl groups, and other reducible functionalities to their corresponding reduced forms . The hydroxymethanesulfinate ion is unstable in solution and decomposes to formaldehyde and sulfite, which further participate in the reaction .
Comparison with Similar Compounds
Sodium Dithionite: Another reducing agent, but less stable and more sensitive to oxygen.
Sodium Borohydride: A stronger reducing agent, but less selective compared to sodium hydroxymethanesulfinate hydrate.
Sodium Hydrosulfite: Used in similar applications but has different stability and reactivity profiles.
Uniqueness: this compound is unique due to its stability in alkaline environments and its ability to decompose in acidic conditions to produce sulfur dioxide. This makes it particularly useful in applications where controlled reduction is required .
Properties
IUPAC Name |
sodium;hydroxymethanesulfinate;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O3S.Na.H2O/c2-1-5(3)4;;/h2H,1H2,(H,3,4);;1H2/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKODLPLYXXUCHB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)S(=O)[O-].O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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